molecular formula C14H15N3O3S B7557687 3-amino-N-[2-(methanesulfonamido)phenyl]benzamide

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide

Cat. No. B7557687
M. Wt: 305.35 g/mol
InChI Key: YINGDDQIDRAUQG-UHFFFAOYSA-N
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Description

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide (AMPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. AMPA is a sulfonamide derivative that has been synthesized through various methods.

Mechanism of Action

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-amino-N-[2-(methanesulfonamido)phenyl]benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-amino-N-[2-(methanesulfonamido)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. 3-amino-N-[2-(methanesulfonamido)phenyl]benzamide has also been found to reduce inflammation and oxidative stress. In addition, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity towards its target enzymes and signaling pathways. However, one limitation of 3-amino-N-[2-(methanesulfonamido)phenyl]benzamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For 3-amino-N-[2-(methanesulfonamido)phenyl]benzamide research include investigating its potential use in combination with other agents, developing novel formulations, and elucidating its mechanism of action in neurodegenerative diseases.

Synthesis Methods

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide has been synthesized through various methods, including the reaction of 3-aminobenzamide with 2-chloro-N-methanesulfonylaniline. Another method involves the reaction of 3-aminobenzamide with 2-bromo-N-methanesulfonylaniline. The product obtained from these reactions is then purified through recrystallization or column chromatography.

Scientific Research Applications

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide has been widely studied for its potential therapeutic properties. It has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. 3-amino-N-[2-(methanesulfonamido)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-21(19,20)17-13-8-3-2-7-12(13)16-14(18)10-5-4-6-11(15)9-10/h2-9,17H,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINGDDQIDRAUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[2-(methanesulfonamido)phenyl]benzamide

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